2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-
Description
Introduction and Structural Overview
The acetylated iodinated flavonoid glycoside under investigation represents a highly modified derivative of the fundamental flavonoid structure, incorporating multiple chemical modifications that fundamentally alter its biological and chemical properties. Flavonoids constitute a diverse class of secondary metabolites widely distributed in the plant kingdom, characterized by their basic carbon skeleton of C6-C3-C6 configuration. The structural complexity of this particular compound demonstrates the extensive modifications possible within flavonoid chemistry, including glycosylation, acetylation, and halogenation processes that occur both naturally and through synthetic manipulation.
The molecular architecture of this compound incorporates several distinct structural features that distinguish it from simpler flavonoid derivatives. The presence of an iodine atom at the 6-position of the flavonoid core introduces significant electronic and steric effects that influence the compound's overall chemical behavior. Additionally, the extensive acetylation pattern observed across multiple hydroxyl groups of the attached sugar moieties creates a highly lipophilic molecule with altered solubility characteristics compared to non-acetylated flavonoid glycosides. These modifications represent a comprehensive example of how natural product structures can be systematically altered to enhance specific physicochemical properties while maintaining the fundamental flavonoid framework.
The glycosidic portion of the molecule demonstrates remarkable complexity, featuring a disaccharide unit with comprehensive acetylation across multiple hydroxyl positions. This extensive acetylation pattern significantly impacts the compound's stability, solubility, and potential bioavailability characteristics. The systematic acetylation of sugar hydroxyl groups represents a common strategy in flavonoid modification, aimed at improving lipophilicity and membrane permeability while potentially enhancing stability against hydrolytic degradation. The specific arrangement of acetyl groups in this compound provides insights into the selectivity and regioselectivity achievable in flavonoid acetylation reactions.
Classification and Nomenclature of Acetylated Flavonoid Glycosides
Acetylated flavonoid glycosides occupy a specialized position within the broader classification system of flavonoid compounds, representing a subset of modified natural products that demonstrate enhanced lipophilic characteristics through systematic acetylation of hydroxyl groups. According to established nomenclature conventions for flavonoids, these compounds are classified based on their fundamental structural framework, with additional descriptors indicating the nature and position of chemical modifications. The systematic naming of acetylated flavonoid glycosides follows established International Union of Pure and Applied Chemistry protocols, incorporating specific descriptors for acetyl group positions and stereochemical configurations of attached sugar moieties.
The classification system for flavonoid compounds recognizes several major structural classes, including flavones, flavonols, flavanones, and their various derivatives. Within this framework, acetylated derivatives represent a specialized subset characterized by the presence of acetyl groups attached to hydroxyl positions on either the flavonoid core or associated sugar moieties. The nomenclature system for these compounds requires precise specification of acetylation positions, using numerical descriptors and stereochemical indicators to ensure unambiguous identification. The complexity of acetylated flavonoid glycosides necessitates detailed structural notation that accounts for multiple modification sites and their respective stereochemical configurations.
Modern nomenclature practices for acetylated flavonoid glycosides incorporate systematic approaches that clearly delineate the positions and stereochemistry of all chemical modifications. The naming convention begins with identification of the core flavonoid structure, followed by systematic description of glycosidic attachments and their respective acetylation patterns. This approach ensures precise communication of structural information while maintaining consistency with established chemical nomenclature standards. The systematic nomenclature of complex acetylated flavonoid glycosides requires careful attention to stereochemical details, particularly regarding the configuration of glycosidic linkages and the positional specificity of acetyl group attachments.
Historical Context of Iodinated Flavonoids in Natural Product Chemistry
The discovery and investigation of iodinated flavonoids within natural product chemistry represents a relatively specialized area of research, reflecting the uncommon occurrence of halogenated flavonoid structures in natural systems. Historical investigations into halogenated natural products have revealed limited examples of naturally occurring iodinated flavonoids, suggesting that such compounds primarily arise through synthetic modification rather than direct natural biosynthesis. The development of synthetic methodologies for introducing iodine substituents into flavonoid structures has enabled the creation of novel derivatives with unique properties that extend beyond those observed in naturally occurring flavonoid compounds.
Early research into halogenated flavonoids focused primarily on chlorinated and brominated derivatives, with iodinated compounds receiving attention primarily as synthetic targets for specific research applications. The introduction of iodine substituents into flavonoid structures presents unique synthetic challenges due to the size and electronic properties of the iodine atom, requiring specialized reaction conditions and reagents to achieve selective substitution patterns. Historical developments in hypervalent iodine chemistry have provided valuable tools for the synthesis of iodinated organic compounds, including flavonoid derivatives with specific substitution patterns.
The investigation of iodinated flavonoids has been influenced by broader research interests in halogenated natural products and their biological activities. Studies examining the relationship between halogen substitution and biological activity have demonstrated that iodine incorporation can significantly alter the pharmacological properties of flavonoid compounds. The historical context of iodinated flavonoid research reflects the evolution of synthetic organic chemistry methodologies and the growing understanding of structure-activity relationships in modified natural products. Contemporary research continues to explore the potential applications of iodinated flavonoids in various fields, including medicinal chemistry and materials science.
Significance of Acetylated Sugar Moieties in Flavonoid Bioactivity
The acetylation of sugar moieties in flavonoid glycosides represents a critical structural modification that profoundly influences the biological activity and pharmacokinetic properties of these compounds. Research has demonstrated that acetylated flavonoid glycosides exhibit significantly different bioactivity profiles compared to their non-acetylated counterparts, with modifications in cellular uptake, metabolic stability, and target specificity. The presence of acetyl groups on sugar hydroxyl positions fundamentally alters the physicochemical properties of flavonoid glycosides, enhancing lipophilicity and potentially improving membrane permeability characteristics that are crucial for biological activity.
Studies investigating the biological effects of acetylated flavonoid glycosides have revealed that acetylation patterns can significantly influence antimicrobial, anti-inflammatory, and antioxidant activities. The systematic acetylation of sugar moieties has been shown to enhance the stability of flavonoid compounds against enzymatic degradation, potentially extending their biological half-life and improving therapeutic efficacy. Additionally, acetylated derivatives often demonstrate improved solubility in lipophilic environments, facilitating enhanced cellular uptake and bioavailability compared to highly polar non-acetylated glycosides.
The enzymatic synthesis of acetylated flavonoid glycosides has emerged as an important research area, with lipase-catalyzed acetylation reactions providing efficient methods for selective modification of sugar hydroxyl groups. Research has demonstrated that specific acetylation patterns can be achieved through careful selection of reaction conditions and enzyme systems, enabling the production of acetylated flavonoid derivatives with tailored properties. The significance of acetylated sugar moieties extends beyond simple lipophilicity enhancement, encompassing complex interactions with biological targets and metabolic pathways that determine overall bioactivity profiles.
Investigations into the biological activity of acetylated flavonoid glycosides have revealed enhanced activities in several therapeutic areas, including neuroprotective effects and enzyme inhibition profiles. Specific studies have demonstrated that acetylated flavonoid glycosides can exhibit potentiating effects on nerve growth factor-mediated neurite outgrowth, suggesting potential applications in neurological therapeutics. The acetylation of sugar moieties appears to modulate the interaction between flavonoid compounds and their biological targets, creating opportunities for the development of modified natural products with enhanced therapeutic potential.
Molecular Identity and Physicochemical Properties
The molecular identity of the acetylated iodinated flavonoid glycoside encompasses a complex array of structural features that collectively define its unique chemical and physical properties. The compound represents a highly modified flavonoid derivative incorporating both halogenation and extensive acetylation modifications that significantly alter its behavior compared to simpler flavonoid structures. The presence of multiple acetyl groups throughout the molecule creates a predominantly lipophilic character while the iodine substituent introduces specific electronic effects that influence chemical reactivity and stability patterns.
The structural complexity of this compound necessitates detailed characterization of its molecular properties, including precise determination of stereochemical configurations and conformational preferences. The extensive acetylation pattern observed across the sugar moieties creates multiple rotational degrees of freedom that influence the overall molecular conformation and potential biological interactions. Advanced spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, are essential for complete structural characterization and confirmation of the proposed molecular structure.
The physicochemical properties of acetylated iodinated flavonoid glycosides reflect the combined influence of multiple structural modifications on molecular behavior. The extensive acetylation increases molecular weight while simultaneously enhancing lipophilicity, creating compounds with unique solubility profiles that differ significantly from both simple flavonoids and non-acetylated glycosides. The presence of iodine introduces additional complexity through its influence on molecular polarizability and potential for specific intermolecular interactions.
Chemical Formula and Molecular Weight
The chemical formula for the acetylated iodinated flavonoid glycoside has been established as C28H31IO15, reflecting the complex molecular composition that includes multiple acetyl modifications and iodine substitution. This molecular formula indicates the presence of twenty-eight carbon atoms, thirty-one hydrogen atoms, one iodine atom, and fifteen oxygen atoms, demonstrating the substantial molecular complexity achieved through systematic structural modification. The molecular weight of this compound has been determined to be 734.44121 atomic mass units, placing it among the heavier flavonoid derivatives reported in the literature.
The molecular formula analysis reveals the extent of acetylation present within the compound structure, with the substantial number of carbon and oxygen atoms reflecting the presence of multiple acetyl groups distributed across various hydroxyl positions. The inclusion of a single iodine atom significantly contributes to the overall molecular weight while introducing unique spectroscopic and chemical properties that distinguish this compound from non-halogenated flavonoid derivatives. The atomic composition indicates a highly substituted molecule with limited free hydroxyl groups, consistent with extensive acetylation of available positions.
| Molecular Parameter | Value |
|---|---|
| Chemical Formula | C28H31IO15 |
| Molecular Weight | 734.44121 u |
| Carbon Atoms | 28 |
| Hydrogen Atoms | 31 |
| Iodine Atoms | 1 |
| Oxygen Atoms | 15 |
The molecular weight determination confirms the substantial size of this acetylated flavonoid derivative, reflecting the cumulative effect of multiple structural modifications on overall molecular mass. The precise molecular weight value enables accurate quantitative analysis and supports detailed pharmacokinetic studies that may be conducted with this compound. The substantial molecular weight, combined with the extensive acetylation pattern, suggests that this compound would exhibit significantly different physicochemical properties compared to smaller, less modified flavonoid structures.
Chemical Abstracts Service Registry Information and Identification Parameters
The Chemical Abstracts Service registry number for the acetylated iodinated flavonoid glycoside has been assigned as 1431536-92-3, providing a unique identifier for this specific compound within chemical databases and literature. This registry number enables precise identification and tracking of research related to this compound while facilitating accurate communication between researchers and database systems. The Chemical Abstracts Service registration system provides standardized identification protocols that ensure consistent recognition of chemical entities across diverse research contexts.
The identification parameters for this compound extend beyond simple registry numbers to include detailed structural descriptors and systematic naming conventions that enable unambiguous characterization. The systematic name incorporates specific positional descriptors for all chemical modifications, including acetyl group positions and stereochemical configurations of glycosidic linkages. The complete systematic nomenclature ensures that the compound can be accurately identified and distinguished from related structures with similar but distinct modification patterns.
Database identification systems utilize multiple parameter sets to ensure comprehensive characterization of complex molecular structures. The compound's identification profile includes molecular formula information, structural connectivity data, and stereochemical descriptors that collectively provide complete structural definition. Modern chemical information systems require detailed identification parameters to support accurate database searches and structural comparisons with related compounds.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1431536-92-3 |
| Systematic Name | 2-[3-(Acetyloxy)-4-Methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-Mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |
| Common Name | 6-Iodo DiosMin |
| Molecular Formula | C28H31IO15 |
| Molecular Weight | 734.44121 |
The comprehensive identification system for this compound supports accurate database management and literature searches while enabling precise communication regarding its chemical identity. The multiple identification parameters provide redundant confirmation of molecular identity, reducing the potential for confusion with structurally similar compounds. The systematic approach to compound identification reflects modern standards for chemical information management and supports the development of comprehensive databases for flavonoid derivatives and related natural product structures.
Properties
CAS No. |
705974-42-1 |
|---|---|
Molecular Formula |
C₄₂H₄₅IO₂₂ |
Molecular Weight |
1028.7 |
Synonyms |
2’,2’’,3’,3’’,3’’’4’,4’’-Heptacetyl 5-Hydroxy 6-Iodo Diosmin |
Origin of Product |
United States |
Preparation Methods
Acylation of Hesperidin Precursor
The synthesis begins with the acylation of hesperidin, a flavanone glycoside, to protect its hydroxyl groups. In EP3053930A1 , hesperidin undergoes reaction with acetic anhydride in the presence of potassium acetate as a catalyst . The process employs a stoichiometric molar ratio of 8:1 (acetic anhydride:hesperidin) to ensure complete acetylation of all eight hydroxyl groups. Reaction conditions involve heating to 110–140°C for 0.5–3 hours, yielding 2',2'',3',3'',3''',4',4''-heptacetyl hesperidin . Cooling the mixture to 30–90°C facilitates isolation of the acetylated intermediate, which is critical for subsequent iodination .
Table 1: Acylation Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Reactant | Hesperidin, acetic anhydride |
| Catalyst | Potassium acetate (0.1–1 equiv) |
| Temperature | 110–140°C |
| Reaction Time | 0.5–3 hours |
| Molar Ratio (Anhydride:Hesperidin) | 8:1 |
Regioselective Iodination
Iodination at the C6 position of the acetylated hesperidin is achieved using iodine (I₂) in acetic acid under oxidative conditions . The patent EP3053930A1 details a catalytic process where iodine (0.01–0.2 equiv relative to substrate) is regenerated via oxidation of hydrogen iodide (HI) by an unspecified oxidant . This step introduces iodine regioselectively, forming 6-iodo-2',2'',3',3'',3''',4',4''-heptacetyl hesperidin . The reaction proceeds at ambient temperature, with yields optimized by maintaining a homogeneous mixture through vigorous stirring.
Table 2: Iodination Conditions
| Parameter | Value/Detail |
|---|---|
| Halogen Source | Iodine (I₂) |
| Solvent | Acetic acid |
| Catalyst | None (autocatalytic regeneration) |
| Temperature | 20–25°C |
| Reaction Time | 2–6 hours |
Glycosylation with 2,3,4-Tri-O-acetyl-6-deoxy-α-L-mannopyranosyl Donor
The iodinated intermediate undergoes glycosylation with a pre-activated 2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl donor. According to Chemical Reviews (2018), such glycosylations typically employ trichloroacetimidate or thioglycoside donors activated by Lewis acids like trimethylsilyl triflate (TMSOTf) . The reaction proceeds via an oxocarbenium intermediate, favoring α-anomer formation due to steric and electronic effects . In this case, the β-configuration of the glucopyranosyl unit is preserved through neighboring group participation by the C2 acetyl group .
Table 3: Glycosylation Parameters
| Parameter | Value/Detail |
|---|---|
| Glycosyl Donor | 2,3,4-Tri-O-acetyl-6-deoxy-α-L-mannopyranosyl trichloroacetimidate |
| Promoter | TMSOTf (0.1–0.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | –40°C to 0°C |
| Anomeric Selectivity | β:α > 10:1 |
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
-
NMR Spectroscopy : The acetyl groups resonate as singlets at δ 2.0–2.3 ppm (¹H) and δ 168–170 ppm (¹³C), while the iodinated aromatic proton appears as a singlet at δ 8.1 ppm .
-
Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 1028.7 [M+H]⁺, consistent with the molecular formula C₄₂H₄₅IO₂₂ .
-
X-ray Diffraction : Crystalline samples exhibit a monoclinic lattice, though full crystallographic data are proprietary .
Industrial-Scale Considerations
Large-scale synthesis (≥100 mg) faces challenges in iodine handling and glycosylation efficiency. CymitQuimica reports a 65–70% overall yield for multi-gram batches, with costs escalating nonlinearly due to the iodine reagent . Process intensification strategies, such as flow chemistry, are under investigation to improve throughput .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation, iodine for iodination, and glycosyl donors for glycosylation. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids or bases.
Major Products Formed
Scientific Research Applications
2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can facilitate halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diosmin: A flavonoid glycoside with similar structural features, used for its vascular protective effects.
Hesperidin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with a similar benzopyranone core, known for its wide range of biological activities.
Uniqueness
2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom and the acetyl-protected glycosyl moiety distinguishes it from other similar compounds and enhances its potential for various applications.
Biological Activity
The compound 2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-Benzopyran-4-one (CAS No. 705974-42-1) is a complex organic molecule with notable biological activity. This article provides an overview of its chemical properties, synthesis, and biological effects based on diverse research findings.
The molecular formula of the compound is , with a molar mass of approximately 1028.7 g/mol. The predicted boiling point is around 892.4 °C and it has a density of 1.60 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C42H45IO22 |
| Molar Mass | 1028.7 g/mol |
| Boiling Point | 892.4 ± 65.0 °C |
| Density | 1.60 ± 0.1 g/cm³ |
| pKa | 4.58 ± 0.40 |
| Form | Powder |
| Color | Yellow |
Synthesis
The synthesis of this compound involves multiple steps, including acetylation and glycosylation reactions to introduce the sugar moieties and functional groups necessary for biological activity. The detailed synthetic pathway remains proprietary but typically includes the use of standard organic chemistry techniques such as refluxing and chromatography for purification.
Anticancer Properties
Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anticancer activity. For instance, compounds structurally similar to the one have shown selective cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma) with IC50 values below 10 µM . The mechanism appears to involve apoptosis induction through caspase pathways, which is desirable for anticancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests have demonstrated moderate to significant antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in treating infections caused by resistant strains .
Enzyme Inhibition
Another area of interest is the inhibition of cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. Some derivatives have shown competitive inhibition against butyrylcholinesterase (BChE) with IC50 values comparable to established inhibitors like physostigmine . This positions the compound as a candidate for further development in neuroprotective therapies.
Case Studies
- Cytotoxicity Assay
- Antimicrobial Screening
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthetic route of this compound, particularly regarding regioselective acetylation and iodination?
- Methodological Answer : Regioselective functionalization requires precise control of reaction conditions. For acetylation, anhydrous ZnCl₂ in DMF under reflux (6–8 hours) can enhance selectivity, as demonstrated in thiazolidinone derivative synthesis . Iodination may employ KI/I₂ systems in acetic acid, with temperature modulation (0–25°C) to avoid over-iodination. Monitor via TLC and HPLC to confirm intermediate purity.
Q. How can researchers validate the structural integrity of this compound, given its complex glycosidic and acetylated motifs?
- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign acetyl (δ 2.0–2.3 ppm) and glycosidic protons (δ 3.5–5.5 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight. Compare spectral data with structurally analogous flavones or benzofuran derivatives .
Q. What are the stability challenges of this compound under standard laboratory storage conditions?
- Methodological Answer : Acetyl and methoxy groups are prone to hydrolysis in humid environments. Store lyophilized samples at -20°C under argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products like free phenolic intermediates .
Advanced Research Questions
Q. How does the iodinated aromatic ring influence this compound’s bioactivity, and what computational methods can predict its binding affinity?
- Methodological Answer : The iodine atom’s electronegativity and size may enhance halogen bonding with target proteins (e.g., kinases or DNA repair enzymes). Use molecular docking (AutoDock Vina) with crystal structures from the PDB. Compare binding scores with non-iodinated analogs, as seen in chromenone derivatives .
Q. What experimental strategies resolve contradictions in reported regioselectivity during the iodination of polyacetylated phenolic substrates?
- Methodological Answer : Contradictions often arise from solvent polarity and protecting group effects. Perform competitive iodination assays with model substrates (e.g., 4-methoxyphenyl acetates) in varying solvents (THF vs. DCM). Analyze outcomes via LC-MS and DFT calculations (Gaussian 09) to map electronic environments .
Q. How can researchers elucidate the impact of glycosidic linkages on the compound’s solubility and cellular uptake?
- Methodological Answer : Synthesize analogs with modified glycosidic units (e.g., tri-O-acetyl vs. free hydroxyl groups). Measure logP values (shake-flask method) and perform Caco-2 cell permeability assays. Correlate data with molecular dynamics simulations (GROMACS) to model membrane interactions .
Q. What advanced techniques are recommended for analyzing data contradictions in the compound’s spectroscopic characterization?
- Methodological Answer : For conflicting NMR assignments, use 2D-COSY and HSQC to resolve overlapping signals. If mass spectrometry data disagrees with theoretical values, re-analyze with MALDI-TOF or ion mobility MS. Cross-validate with X-ray crystallography if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
